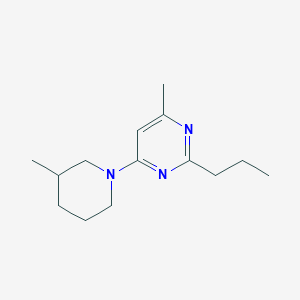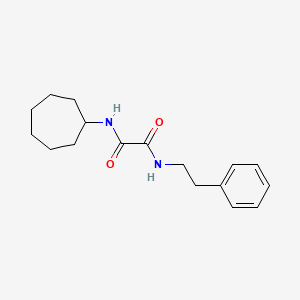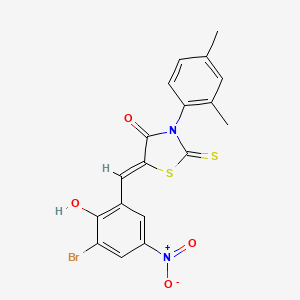
4-methyl-6-(3-methyl-1-piperidinyl)-2-propylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-6-(3-methyl-1-piperidinyl)-2-propylpyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrimidine derivative that has been synthesized using various chemical methods. Its mechanism of action involves the modulation of specific receptors in the brain, leading to various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
4-methyl-6-(3-methyl-1-piperidinyl)-2-propylpyrimidine has been extensively studied for its potential therapeutic applications. One of the most promising applications is its use as an antipsychotic agent. Studies have shown that this compound has a high affinity for dopamine receptors in the brain, which are implicated in the pathogenesis of schizophrenia. 4-methyl-6-(3-methyl-1-piperidinyl)-2-propylpyrimidine has been shown to block the activity of these receptors, leading to a reduction in psychotic symptoms.
Wirkmechanismus
The mechanism of action of 4-methyl-6-(3-methyl-1-piperidinyl)-2-propylpyrimidine involves the modulation of specific receptors in the brain. This compound has a high affinity for dopamine receptors, particularly the D2 receptor subtype. By binding to these receptors, 4-methyl-6-(3-methyl-1-piperidinyl)-2-propylpyrimidine blocks the activity of dopamine, which is a neurotransmitter that is implicated in the pathogenesis of schizophrenia.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-methyl-6-(3-methyl-1-piperidinyl)-2-propylpyrimidine are primarily related to its activity on dopamine receptors in the brain. By blocking the activity of these receptors, this compound leads to a reduction in psychotic symptoms such as hallucinations and delusions. Additionally, 4-methyl-6-(3-methyl-1-piperidinyl)-2-propylpyrimidine has been shown to have anxiolytic and sedative effects, which may be beneficial in the treatment of anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-methyl-6-(3-methyl-1-piperidinyl)-2-propylpyrimidine for lab experiments is its high affinity for dopamine receptors. This makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, one of the limitations of this compound is its potential for off-target effects, particularly on other neurotransmitter systems in the brain. Additionally, the synthesis of 4-methyl-6-(3-methyl-1-piperidinyl)-2-propylpyrimidine can be challenging, which may limit its availability for use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 4-methyl-6-(3-methyl-1-piperidinyl)-2-propylpyrimidine. One area of interest is the development of more efficient and scalable methods for its synthesis. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound on dopamine receptors in the brain. Finally, there is potential for the development of new therapeutic agents based on the structure of 4-methyl-6-(3-methyl-1-piperidinyl)-2-propylpyrimidine, which may have improved efficacy and fewer side effects compared to current antipsychotic drugs.
Conclusion
In conclusion, 4-methyl-6-(3-methyl-1-piperidinyl)-2-propylpyrimidine is a promising compound for scientific research due to its potential therapeutic applications. Its high affinity for dopamine receptors in the brain makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, further research is needed to fully understand its mechanism of action and to develop more efficient methods for its synthesis.
Synthesemethoden
Several methods have been reported for the synthesis of 4-methyl-6-(3-methyl-1-piperidinyl)-2-propylpyrimidine. One of the most commonly used methods involves the reaction of 4,6-dichloro-2-propylpyrimidine with 3-methylpiperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is purified using various chromatographic techniques.
Eigenschaften
IUPAC Name |
4-methyl-6-(3-methylpiperidin-1-yl)-2-propylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-4-6-13-15-12(3)9-14(16-13)17-8-5-7-11(2)10-17/h9,11H,4-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUAASZVEFRTDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CC(=N1)N2CCCC(C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-(3-methylpiperidin-1-yl)-2-propylpyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-allyl-2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B5121245.png)
![4-propyl-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5121248.png)
![2-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide](/img/structure/B5121256.png)
![4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B5121264.png)

![ethyl 4-({[2-(5-methyl-2-thienyl)-1-azepanyl]carbonyl}amino)benzoate](/img/structure/B5121271.png)

![N-(2,3-dimethylphenyl)-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5121280.png)
![methyl (2S)-[(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)amino](phenyl)acetate](/img/structure/B5121285.png)
![hexyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate](/img/structure/B5121295.png)

![3-[(4-bromophenyl)amino]-3-(4-fluorophenyl)-1-phenyl-1-propanone](/img/structure/B5121320.png)
![2-[ethyl(3-methoxybenzoyl)amino]benzoic acid](/img/structure/B5121334.png)
![11-[4-(diethylamino)phenyl]-3-(2-furyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5121343.png)